molecular formula C10H10BrFO B13252681 3-Bromo-4-(4-fluorophenyl)butan-2-one

3-Bromo-4-(4-fluorophenyl)butan-2-one

Cat. No.: B13252681
M. Wt: 245.09 g/mol
InChI Key: RZNGYZNDAPZUBS-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10BrFO. It is a brominated ketone with a fluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-fluorophenyl)butan-2-one typically involves the bromination of 4-(4-fluorophenyl)butan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes side reactions and maximizes yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-(4-fluorophenyl)butan-2-one is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(4-fluorophenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

3-bromo-4-(4-fluorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-7(13)10(11)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNGYZNDAPZUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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